molecular formula C14H15N3O2S B5353498 4-(2-methylprop-2-enoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

4-(2-methylprop-2-enoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B5353498
M. Wt: 289.35 g/mol
InChI Key: OQHZVDYUFNOBLK-UHFFFAOYSA-N
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Description

4-(2-methylprop-2-enoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound features a benzamide core substituted with a 2-methylprop-2-enoxy group and a 5-methyl-1,3,4-thiadiazol-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylprop-2-enoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the 2-methylprop-2-enoxy group: This can be achieved through the reaction of 2-methylprop-2-enol with an appropriate halogenating agent.

    Synthesis of the 5-methyl-1,3,4-thiadiazole ring: This step involves the cyclization of appropriate precursors under specific conditions.

    Coupling of the benzamide core with the synthesized groups: This final step involves the reaction of the benzamide core with the 2-methylprop-2-enoxy group and the 5-methyl-1,3,4-thiadiazole ring under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylprop-2-enoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 4-(2-methylprop-2-enoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(2-methylprop-2-enoxy)-N-(1,3,4-thiadiazol-2-yl)benzamide: Lacks the 5-methyl group on the thiadiazole ring.

    4-(2-methylprop-2-enoxy)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide: Contains an oxadiazole ring instead of a thiadiazole ring.

Uniqueness

4-(2-methylprop-2-enoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the specific combination of functional groups and the presence of the 5-methyl-1,3,4-thiadiazole ring, which may impart distinct chemical and biological properties.

Properties

IUPAC Name

4-(2-methylprop-2-enoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-9(2)8-19-12-6-4-11(5-7-12)13(18)15-14-17-16-10(3)20-14/h4-7H,1,8H2,2-3H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHZVDYUFNOBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OCC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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